3,3-Dimethyl-1-indanone

Organic Synthesis Process Chemistry Intermediate Manufacturing

3,3-Dimethyl-1-indanone (CAS: 26465-81-6) is a substituted indanone derivative defined by a fused bicyclic aromatic ketone core with gem-dimethyl substitution at the C3 position. This rigid framework and electron-rich aromatic system distinguish it from unsubstituted 1-indanone.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 26465-81-6
Cat. No. B145499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-indanone
CAS26465-81-6
Synonyms2,3-Dihydro-3,3-dimethyl-1H-inden-1-one;  2,3-Dihydro-3,3-dimethyl-1H-inden-1-one;  3,3-Dimethylindanone;  NSC 200698
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=CC=CC=C21)C
InChIInChI=1S/C11H12O/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3
InChIKeyQWZAOSKLFKAEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-1-indanone (CAS 26465-81-6): Procurement-Relevant Identity and Baseline


3,3-Dimethyl-1-indanone (CAS: 26465-81-6) is a substituted indanone derivative defined by a fused bicyclic aromatic ketone core with gem-dimethyl substitution at the C3 position . This rigid framework and electron-rich aromatic system distinguish it from unsubstituted 1-indanone . It is commercially supplied as a clear to pale yellow liquid (≥95.0% GC purity) with a boiling point of 122 °C at 16 mmHg, specific gravity of 1.03, and refractive index of ~1.54 .

Why 3,3-Dimethyl-1-indanone Is Not Interchangeable with Unsubstituted 1-Indanone or Other Indanone Analogs


While indanones share a common core, the presence of two methyl groups at the C3 position in 3,3-dimethyl-1-indanone fundamentally alters its physicochemical properties, reactivity, and biological profile . For instance, unsubstituted 1-indanone exhibits different reactivity and chemical properties . This structural modification imparts a unique combination of kinetic stability, stereochemical preference (pseudoequatorial), and a distinct safranal-like olfactory profile, making generic substitution scientifically and functionally invalid for applications ranging from fragrance formulation to pharmaceutical intermediate synthesis [1].

Quantitative Differentiation of 3,3-Dimethyl-1-indanone (CAS 26465-81-6): Comparator-Based Evidence for Procurement


Synthetic Accessibility and Yield: 3,3-Dimethyl-1-indanone vs. Substituted Analogs

A reproducible synthetic route for 3,3-dimethyl-1-indanone has been established with a reported isolated yield of 73% and a final purity of 99% after vacuum distillation . While direct comparative yield data for 1-indanone synthesis under identical conditions is not available in the provided sources, the reported yield for the dimethyl derivative serves as a benchmark for procurement planning and cost assessment.

Organic Synthesis Process Chemistry Intermediate Manufacturing

Olfactory Profile: 3,3-Dimethyl-1-indanone as a Safranal Mimetic

3,3-Dimethyl-1-indanone is explicitly described in patent literature as possessing 'safranal-like qualities', making it a valuable and synthetically accessible alternative to natural safranal [1][2]. Its olfactory profile is further characterized as having leathery, woody, and saffron-like notes [2]. In contrast, the unsubstituted 1-indanone lacks this specific, desirable odor profile.

Fragrance Chemistry Flavor Science Organoleptic Properties

Chemical Stability: Kinetic Stability of 3,3-Dimethyl-1-indanone

3,3-Dimethyl-1-indanone has been shown to be kinetically stable and soluble in solvents such as tetrahydrofuran and methanol . The compound is also reported to be relatively stable under standard laboratory conditions, though it can degrade when exposed to light and air . This contrasts with some indanone derivatives which may be more prone to oxidation or decomposition.

Chemical Stability Storage Shelf-Life

Stereochemical Conformation: Pseudoequatorial Modification in 3,3-Dimethyl-1-indanone

The stereochemical modifications of 3,3-dimethyl-1-indanone are described as pseudoequatorial . This specific conformational preference, dictated by the gem-dimethyl group, is a direct consequence of its unique structure and influences its interactions with chiral environments, such as enzyme active sites, compared to less sterically hindered indanones like 1-indanone.

Stereochemistry Conformational Analysis Medicinal Chemistry

Optimal Application Scenarios for 3,3-Dimethyl-1-indanone (CAS 26465-81-6) Based on Quantitative Evidence


Safranal Replacement in Fragrance and Flavor Formulations

As a direct substitute for natural safranal, which can be cost-prohibitive and supply-chain dependent, 3,3-dimethyl-1-indanone is the preferred choice for creating saffron, woody, and leathery notes in perfumery and flavor compositions [1][2]. Its established safranal-like profile makes it a strategic procurement item for fragrance houses seeking consistent, scalable, and affordable saffron accords.

Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The compound's rigid framework and electron-rich aromatic system make it a valuable building block for designing bioactive molecules [1]. Its unique, pseudoequatorial conformation offers a defined 3D scaffold, providing a consistent and predictable geometry for SAR explorations that would be impossible with the more flexible, unsubstituted 1-indanone [2]. This makes it a critical procurement item for drug discovery programs targeting specific protein conformations.

Benchmark Intermediate for Pharmaceutical and Agrochemical Synthesis

3,3-Dimethyl-1-indanone is a widely recognized intermediate for synthesizing pharmaceuticals, agrochemicals, and specialty chemicals [1]. The reported 73% yield for its synthesis [2] provides a quantifiable benchmark for process chemists to plan multi-step syntheses and evaluate the economic viability of routes incorporating this key building block.

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